Lysine lactate is derived from l-lactate, a product of anaerobic glycolysis, and is classified under post-translational modifications. It has been identified in various organisms, including bacteria, protozoa, and higher eukaryotes, indicating its evolutionary significance. In particular, studies have demonstrated the presence of lysine lactylation in histones and non-histone proteins across different species, suggesting its role in chromatin remodeling and gene regulation.
The synthesis of lysine lactate typically involves enzymatic or chemical methods that facilitate the transfer of the lactyl group to lysine residues. Recent studies have utilized liquid chromatography-mass spectrometry techniques to identify and quantify lysine lactylation in proteins.
Technical Details:
For example, a study on Frankliniella occidentalis employed affinity enrichment followed by mass spectrometry to map the complete lactylome, revealing specific motifs associated with lysine lactylation sites .
Lysine lactate consists of a lysine backbone with an attached lactyl group at the amino acid side chain. The molecular structure can be represented as follows:
The structural analysis indicates that the lactyl group is derived from l-lactate, which is produced during glycolysis. The addition of this group alters the charge and hydrophilicity of lysine, impacting protein interactions and functions.
Lysine lactate formation can occur through enzymatic reactions involving specific transferases that facilitate the addition of the lactyl group to lysine residues.
Technical Details:
The mechanism by which lysine lactate exerts its effects involves several steps:
Research has shown that lysine lactylation is dynamically regulated by cellular metabolism, particularly during conditions that promote glycolysis . This modification has been linked to various physiological responses, including inflammation and metabolic adaptation.
Relevant analyses indicate that lysine lactate's properties enable it to interact with various biomolecules, influencing protein function and cellular signaling pathways.
Lysine lactate has significant implications in several scientific fields:
Protein post-translational modifications (PTMs) represent a fundamental mechanism for expanding the functional diversity of the proteome beyond genetic encoding. These covalent modifications—including phosphorylation, acetylation, ubiquitination, and methylation—occur after protein synthesis and dynamically regulate protein activity, stability, localization, and interactions [8]. Over 300 distinct PTM types have been identified, exponentially increasing proteomic complexity from approximately 20,000–25,000 human genes to an estimated >1 million proteoforms [6] [8]. PTMs are enzymatically or non-enzymatically mediated and often reversible, enabling rapid cellular adaptation to environmental cues. For instance, kinases/phosphatases and acetyltransferases/deacetylases antagonistically regulate phosphorylation and acetylation, respectively, acting as molecular switches in signaling cascades [2] [8]. The combinatorial patterns of PTMs on histone tails constitute the "histone code," which governs chromatin accessibility and gene expression—a paradigm applicable to non-histone proteins as well [8].
Lysine acylation constitutes a major subclass of PTMs characterized by the addition of acyl groups to the ε-amino group of lysine residues. Beyond canonical acetylation, diverse acyl modifications have emerged, including propionylation, butyrylation, crotonylation, succinylation, malonylation, β-hydroxybutyrylation, and lactylation [2] [5]. These modifications are driven by acyl-coenzyme A (acyl-CoA) thioesters, linking cellular metabolism directly to protein regulation [2] [4]. Key features of lysine acylation include:
Table 1: Major Lysine Acylation Modifications and Their Metabolic Drivers
Modification | Acyl Group | Precursor | Key Functional Roles |
---|---|---|---|
Acetylation | Acetyl | Acetyl-CoA | Chromatin opening, transcriptional activation |
Crotonylation | Crotonyl | Crotonyl-CoA | Meiotic gene regulation |
Succinylation | Succinyl | Succinyl-CoA | Mitochondrial metabolism |
β-hydroxybutyrylation | β-hydroxybutyryl | β-hydroxybutyryl-CoA | Stress response, ketogenesis |
Lactylation | Lactyl | Lactyl-CoA/Lactoylglutathione | Immune regulation, metabolic transcription |
Lactylation represents a paradigm-shifting PTM directly linking glycolytic flux to epigenetic and cellular regulation. Discovered in 2019 by Zhang et al., histone lysine lactylation (initially termed "Kla") was identified via mass spectrometry as a +72.021 Da mass shift on lysine residues in MCF-7 cells [1] [3] [7]. Its establishment as a bona fide PTM was confirmed through:
Lactylation is uniquely positioned at the intersection of metabolism and epigenetics due to its dependence on lactate—a glycolysis byproduct elevated under hypoxic conditions, during intense exercise, or in tumors via the Warburg effect [3] [7]. Lactate shuttling into the nucleus and conversion to lactyl-CoA facilitates enzymatic lactylation, while non-enzymatic mechanisms may involve lactoylglutathione (S-d-lactoylglutathione) derived from the glyoxalase pathway [1] [4] [7]. This modification accumulates over hours (unlike rapid phosphorylation), suggesting roles in sustained adaptive responses, such as M1-to-M2 macrophage polarization during inflammation resolution [3] [7].
Lysine lactylation exists as stereoisomers (L- and D-forms) and a constitutional isomer (Kce), necessitating precise analytical differentiation due to identical molecular masses (72.021 Da). Recent research reveals distinct biosynthetic routes and functional consequences:
Biological Role: Dominant histone form. In macrophages, H3K18la activates homeostatic genes like Arg1 [1] [7].
D-Lactylation (Kd-la):
Context: Prominent under impaired glyoxalase activity (e.g., GLO1 deficiency), leading to LGSH accumulation [1].
N-ε-(Carboxyethyl)-Lysine (Kce):
Table 2: Structural and Functional Characteristics of Lysine Lactylation Isomers
Characteristic | L-Lactylation (Kl-la) | D-Lactylation (Kd-la) | N-ε-(Carboxyethyl)-Lysine (Kce) |
---|---|---|---|
Precursor | L-Lactyl-CoA | S-d-Lactoylglutathione | Methylglyoxal |
Formation Mechanism | Enzymatic (p300) | Non-enzymatic | Non-enzymatic |
Glycolysis Link | Direct (Warburg effect) | Indirect (glyoxalase pathway) | Byproduct (carbonyl stress) |
Chromatographic Separation | Separable from Kce via HPLC; not separable from Kd-la without derivatization | Separable from Kce via HPLC; requires chiral separation from Kl-la | Separable from Kl-la/Kd-la via HPLC |
Primary Detection Methods | Isomer-specific antibodies; Chiral derivatization (MTPA-Cl) + HPLC–MS/MS | Isomer-specific antibodies; Chiral derivatization (MTPA-Cl) + HPLC–MS/MS | Anti-Kce antibodies; Standard HPLC |
Biological Prevalence | Dominant on histones; regulated by lactate | Minor; accumulates with glyoxalase dysfunction | Minimal on histones; biomarker in metabolic diseases |
Advanced methodologies differentiate these isomers:
Critically, Kl-la—not Kd-la or Kce—is the primary glycolysis-responsive isomer on histones. In wild-type cells, lactate elevation increases Kl-la, whereas Kd-la/Kce emerge only with glyoxalase pathway disruptions [1] [4]. This establishes Kl-la as the dominant metabolic sensor linking lactate dynamics to epigenetic reprogramming.
Compound Names Mentioned: Lysine L-lactylation (Kl-la), Lysine D-lactylation (Kd-la), N-ε-(Carboxyethyl)-Lysine (Kce), Lactoyl-CoA, S-d-Lactoylglutathione, Methylglyoxal (MGO).
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